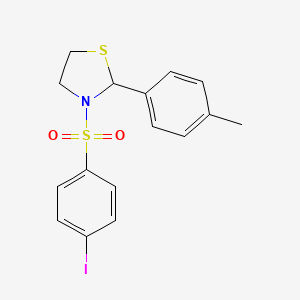

![molecular formula C12H12N2O4S B2918086 [(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate CAS No. 923753-61-1](/img/structure/B2918086.png)

[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

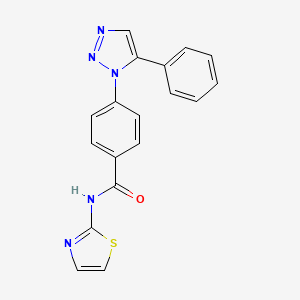

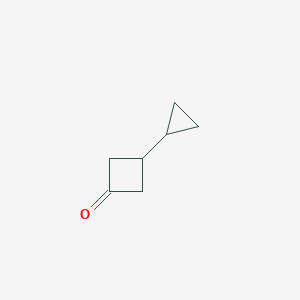

The compound “[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate” is a chemical compound with a complex structure . It contains a total of 56 bonds, including 29 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 3 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a total of 56 bonds, including 29 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 3 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .Aplicaciones Científicas De Investigación

Neurotransmitter Synthesis and Brain Function

Research has explored compounds like α-Methyl-l-tryptophan (α-MTrp), an analog of tryptophan, for their utility in studying brain serotonin (5-HT) synthesis rates. These studies are significant for understanding neurotransmitter dynamics and could relate to the broader applications of similarly structured compounds in neurochemistry and neuroimaging. The methodology involves measuring the unidirectional uptake of labeled compounds and their conversion to serotonin, providing a framework for studying brain function and potential disorders related to neurotransmitter imbalances (Diksic & Young, 2001).

Carcinogenesis Inhibition

Isothiocyanates, derived from cruciferous vegetables, have been studied for their potential to inhibit carcinogenesis. Their mechanism primarily involves the selective inhibition of cytochrome P450 enzymes, which are crucial for the metabolic activation of carcinogens. This area of research highlights the potential of certain compounds to serve as chemopreventive agents against cancers, especially in the lungs and esophagus. This could imply a potential avenue for research into related compounds for their chemopreventive properties (Hecht, 2000).

Antimicrobial and Antitumor Activity

Substituted acyl thioureas and acyl thiosemicarbazides have been recognized for their versatile biological activities, including antimicrobial and antitumor effects. These compounds have been the subject of synthesis and biological activity studies, revealing potential for further structural modification aimed at novel drug development. This suggests a broader scope for research into compounds with similar functional groups for their application in treating microbial infections and tumors (Kholodniak & Kovalenko, 2022).

Environmental Epigenetics and Genome Flexibility

The study of DNA methylation and demethylation, particularly focusing on 5-hydroxymethylcytosine (5hmC), underscores the importance of epigenetic modifications in genome regulation. Environmental exposures affecting these epigenetic marks can lead to genetic dysfunctions and various pathologies, indicating a critical area of research for compounds that can modulate these epigenetic processes (Efimova et al., 2020).

Propiedades

IUPAC Name |

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c1-7-3-4-19-11(7)12(16)17-6-10(15)13-9-5-8(2)18-14-9/h3-5H,6H2,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVERNYWBPGIYOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NC2=NOC(=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2918008.png)

![Tert-butyl (4S)-6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate](/img/structure/B2918015.png)

![6-Chloro-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2918022.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2918024.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2918026.png)